1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one
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Overview
Description
1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one is a cyclic organic compound with a unique structure that includes an imidazole ring fused with a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with urea or thiourea in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the cyclooctane ring.
Scientific Research Applications
1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octahydro-2-naphthalenemethanol: A similar cyclic compound with different functional groups.
Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar cyclic structure but different substituents.
Uniqueness
1,3,4,5,6,7,8,9-Octahydro-cyclooctaimidazol-2-one is unique due to its fused imidazole and cyclooctane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
908334-00-9 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,3,4,5,6,7,8,9-octahydrocycloocta[d]imidazol-2-one |
InChI |
InChI=1S/C9H14N2O/c12-9-10-7-5-3-1-2-4-6-8(7)11-9/h1-6H2,(H2,10,11,12) |
InChI Key |
AFIVNQSXCWSYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)NC(=O)N2 |
Origin of Product |
United States |
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